6-Oxa-1-azaspiro[3.4]octane hydrochloride
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Overview
Description
6-Oxa-1-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular weight of 149.62 . It is a powder that is stored at a temperature of 4 degrees .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C6H11NO.ClH/c1-3-7-6(1)2-4-8-5-6;/h7H,1-5H2;1H .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 149.62 . It is stored at a temperature of 4 degrees .Scientific Research Applications
Multifunctional Modules for Drug Discovery
A novel class of thia/oxa-azaspiro[3.4]octanes, including 6-Oxa-1-azaspiro[3.4]octane hydrochloride, has been synthesized as multifunctional and structurally diverse modules for drug discovery. These compounds have been crafted through robust and step-economic routes, emphasizing their potential as versatile scaffolds in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).
Stereochemistry in Biological Activity
The stereochemistry of 1-oxaspiro[2.5]octanes, a related structure to 6-Oxa-1-azaspiro[3.4]octane, significantly influences their biological activity. Specifically, the O-axial C3 epimers are predominantly responsible for this activity, and the yeast epoxide hydrolase from Rhodotorula glutinis exhibits a preference for these epimers over O-equatorial C3 epimers. This preference is highly dependent on the substitution on the cyclohexane ring, illustrating the compound's relevance in enzymatic processes and possibly in drug action mechanisms (Weijers, Könst, Franssen, & Sudhölter, 2007).
Conformational Analysis via NMR
The structural and conformational characteristics of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, closely related to 6-Oxa-1-azaspiro[3.4]octane, have been thoroughly analyzed using NMR spectroscopy. This analysis provides insights into the relative configuration, preferred conformations, and the impact of substituents on the compounds' structure and reactivity, which are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Montalvo-González & Ariza-Castolo, 2012).
Synthesis of Dipeptide Synthons
The molecule has also found applications in the synthesis of dipeptide synthons, as illustrated by the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate. This compound, as a novel class of dipeptide synthons, has been successfully utilized in peptide synthesis, showcasing its potential utility in the creation of complex peptide structures and possibly in the development of peptide-based drugs (Suter, Stoykova, Linden, & Heimgartner, 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it is toxic if swallowed and in contact with skin . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
7-oxa-1-azaspiro[3.4]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-3-7-6(1)2-4-8-5-6;/h7H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYMGZUOOMVWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CCOC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909319-43-2 |
Source
|
Record name | 6-oxa-1-azaspiro[3.4]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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